molecular formula C10H12FNO2 B13209466 4-Amino-2-(4-fluorophenyl)butanoic acid

4-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No.: B13209466
M. Wt: 197.21 g/mol
InChI Key: RWOXMKSQFNWKMT-UHFFFAOYSA-N
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Description

4-Amino-2-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group at the 4-position and a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Carboxylation: The amine is subsequently carboxylated to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 4-Nitro-2-(4-fluorophenyl)butanoic acid.

    Reduction: 4-Amino-2-(4-fluorophenyl)butanol.

    Substitution: 4-Amino-2-(4-methoxyphenyl)butanoic acid.

Scientific Research Applications

4-Amino-2-(4-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B receptor. This interaction can modulate neurotransmitter release and has potential implications for the treatment of neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(4-fluorophenyl)butanoic acid: Similar structure but with the amino group at the 3-position.

    4-Amino-2-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-2-(4-bromophenyl)butanoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

4-Amino-2-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-amino-2-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

RWOXMKSQFNWKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCN)C(=O)O)F

Origin of Product

United States

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